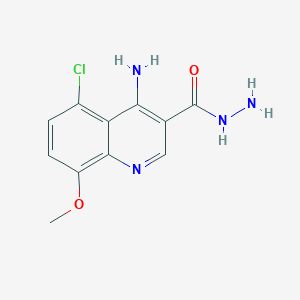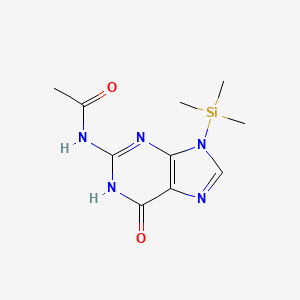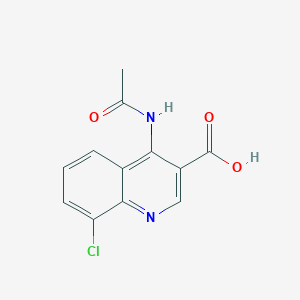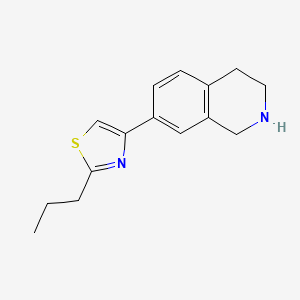
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group, a chloro group, a methoxy group, and a carbohydrazide group attached to the quinoline ring. This compound has a molecular formula of C11H11ClN4O2 and a molecular weight of 266.68 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-5-chloro-8-methoxyquinoline.
Hydrazide Formation: The starting material is reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may target enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Pathways Involved: It may interfere with the folate pathway, similar to other quinoline derivatives, thereby inhibiting the synthesis of nucleotides and proteins
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H11ClN4O2 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
Clave InChI |
JNCRSUBWKCFLOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)







![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)



